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Introduction
Enol triflates are versatile intermediates in organic synthesis, serving as valuable precursors for

a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, Heck, and

Sonogashira couplings. The trifluoromethanesulfonyl (triflyl) group is an excellent leaving

group, facilitating these transformations. Phenyl triflimide, N-phenyl-

bis(trifluoromethanesulfonimide) or PhN(Tf)₂, is a stable, crystalline, and non-hygroscopic

reagent that serves as a milder and often more effective alternative to triflic anhydride (Tf₂O) for

the synthesis of enol triflates from ketones.[1] This reagent is particularly advantageous when

using solvents like tetrahydrofuran (THF), which can be degraded by triflic anhydride.[2] This

protocol provides a general procedure for the synthesis of enol triflates from ketones using

phenyl triflimide.

Principle of the Method
The synthesis of enol triflates using phenyl triflimide involves a two-step process within a

single pot. First, the ketone is deprotonated by a strong base to form the corresponding
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enolate. Subsequently, the enolate anion attacks the electrophilic sulfur atom of phenyl
triflimide, displacing the phenyltriflimide anion and forming the enol triflate. The choice of base

and reaction conditions can influence the regioselectivity of enolate formation from

unsymmetrical ketones, leading to either the kinetic or thermodynamic enol triflate.

Materials and Reagents
Ketone substrate

Phenyl triflimide (N-phenyl-bis(trifluoromethanesulfonimide), PhN(Tf)₂)

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether (Et₂O))

Strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium

bis(trimethylsilyl)amide (KHMDS), Lithium diisopropylamide (LDA), Potassium tert-butoxide

(KOtBu))

Anhydrous work-up solvents (e.g., Diethyl ether, Ethyl acetate, Hexanes)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Inert gas (Argon or Nitrogen)

Experimental Protocols
General Procedure for the Synthesis of Enol Triflates
This general procedure can be adapted for various ketone substrates. All reactions should be

carried out under an inert atmosphere using anhydrous solvents.

Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a

magnetic stir bar and a rubber septum is cooled under a stream of inert gas.

Dissolution of the Ketone: The ketone (1.0 eq.) is dissolved in the chosen anhydrous solvent

(e.g., THF) in the reaction flask.
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Enolate Formation: The solution is cooled to the appropriate temperature (typically -78 °C or

0 °C, depending on the base and desired regioselectivity). The strong base (1.05 - 1.2 eq.) is

added dropwise via syringe. The mixture is stirred for a specific time (e.g., 30-60 minutes) to

allow for complete enolate formation.

Triflation: Phenyl triflimide (1.05 - 1.1 eq.), either as a solid or dissolved in a minimal

amount of anhydrous solvent, is added to the enolate solution at the same low temperature.

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature

and stirred for a period of 1 to 12 hours. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous

NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether

or ethyl acetate). The combined organic layers are washed with water and brine, dried over

anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

an appropriate solvent system (e.g., hexanes/ethyl acetate mixtures) to afford the pure enol

triflate.

Example Protocol 1: Synthesis of 1-Cyclohexen-1-yl
trifluoromethanesulfonate
This protocol is adapted from a procedure for the triflation of cyclohexanone.

To a solution of cyclohexanone (1.0 g, 10.2 mmol) in anhydrous THF (20 mL) at -78 °C under

an argon atmosphere is added a 1.0 M solution of NaHMDS in THF (11.2 mL, 11.2 mmol)

dropwise.

The mixture is stirred at -78 °C for 1 hour.

N-phenyl-bis(trifluoromethanesulfonimide) (3.86 g, 10.7 mmol) is added in one portion.

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
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The reaction is quenched with saturated aqueous NaHCO₃ solution (20 mL) and extracted

with diethyl ether (3 x 20 mL).

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄,

filtered, and concentrated.

The crude product is purified by flash chromatography (hexanes) to yield the desired enol

triflate.

Example Protocol 2: Synthesis of 3,4-
Dihydronaphthalen-2-yl trifluoromethanesulfonate
This protocol is adapted from an Organic Syntheses procedure.

To a solution of β-tetralone (4.60 g, 31.5 mmol) in anhydrous THF (120 mL) at -20 °C under

an argon atmosphere is added potassium tert-butoxide (3.53 g, 31.5 mmol) portionwise.

The mixture is warmed to 0 °C and stirred for 1 hour.

The solution is then cooled back to -20 °C, and N-phenyl-bis(trifluoromethanesulfonimide)

(10.7 g, 30.0 mmol) is added.

The reaction is warmed to 0 °C and stirred for 4 hours.

The reaction mixture is concentrated to approximately one-fourth of its original volume, then

diluted with ethyl acetate (80 mL) and water (80 mL).

The layers are separated, and the aqueous layer is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and

concentrated.

The crude product is purified by flash chromatography to afford 3,4-dihydronaphthalen-2-yl

trifluoromethanesulfonate.

Data Presentation
The following table summarizes the synthesis of various enol triflates using phenyl triflimide
under different reaction conditions.
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Ketone
Substrate

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Cyclohexano

ne
NaHMDS THF -78 to rt 4 ~90

2-

Methylcycloh

exanone

LDA THF -78 to rt 3 76

β-Tetralone KOtBu THF -20 to 0 4 97-98

Propiopheno

ne
KHMDS THF -78 to rt 2 85

4-tert-

Butylcyclohex

anone

LDA THF -78 to rt 2 88

2-Indanone NaHMDS THF -78 to rt 2 92

Note: Yields are approximate and may vary depending on the specific reaction conditions and

purification methods.

Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the synthesis of enol triflates from

ketones using phenyl triflimide.
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Caption: General reaction mechanism for enol triflate synthesis.

Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of enol

triflates.
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Caption: Experimental workflow for enol triflate synthesis.
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Troubleshooting
Low Yield:

Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried

and solvents are anhydrous. The reaction should be performed under a strict inert

atmosphere.

Base Strength/Stoichiometry: Incomplete deprotonation can lead to low yields. Ensure the

base is of high quality and the stoichiometry is correct.

Reaction Time/Temperature: The reaction may require longer times or optimization of the

temperature profile for complete conversion.

Multiple Products:

Regioisomers: For unsymmetrical ketones, a mixture of regioisomeric enol triflates may be

formed. The ratio can often be controlled by the choice of base, solvent, and temperature

(kinetic vs. thermodynamic control).

Side Reactions: The presence of impurities or moisture can lead to side reactions. Ensure

all reagents are pure.

Safety Precautions
Phenyl triflimide is an irritant. Handle with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Strong bases are corrosive and/or flammable. Handle in a fume hood and take appropriate

precautions.

Anhydrous solvents can be flammable. Work in a well-ventilated area away from ignition

sources.

Always consult the Safety Data Sheet (SDS) for all reagents before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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